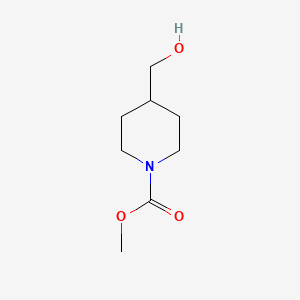
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
概要
説明
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 916078-39-2. It has a molecular weight of 173.21 . The IUPAC name for this compound is methyl 4-(hydroxymethyl)-1-piperidinecarboxylate .
Synthesis Analysis
The synthesis of “Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” can be achieved through a reaction involving 4-Hydroxymethylpiperidine, potassium carbonate, and methyl chloroformate . The reaction mixture is stirred vigorously and allowed to warm to room temperature over 2 hours. After stirring overnight (16 hours), the reaction mixture is acidified with 6M aqueous hydrochloric acid and extracted with dichloromethane .Molecular Structure Analysis
The InChI code for “Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is 1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” can be used as a reactant in various chemical reactions. For instance, it can be used in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is a liquid at room temperature . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 2.05, indicating its lipophilicity . It is also very soluble, with a solubility of 25.3 mg/ml .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, focusing on its unique applications:
Asymmetric Hydrogenation Catalyst
Another application is its use as a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamide. Asymmetric hydrogenation is an important chemical reaction used in the production of various pharmaceuticals.
These are just a few examples of the scientific research applications of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate . Each application area utilizes the compound’s unique properties to contribute to advancements in medical and chemical research .
Safety and Hazards
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
将来の方向性
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” can be used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and more . This suggests potential future directions in the development of new pharmaceuticals.
Relevant Papers The relevant papers for “Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” can be found at Sigma-Aldrich . These papers provide more detailed information about the compound, including its synthesis, properties, and potential applications.
特性
IUPAC Name |
methyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITRBDLPZVGVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

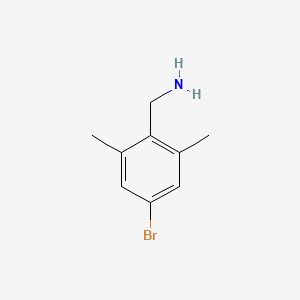
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)
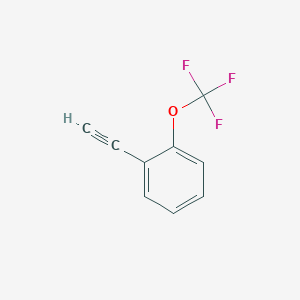
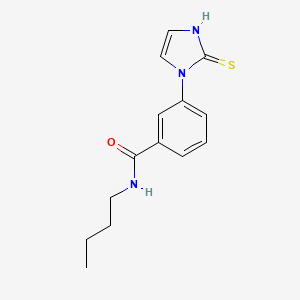

![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)
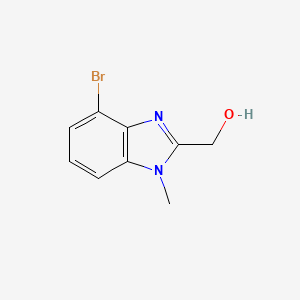
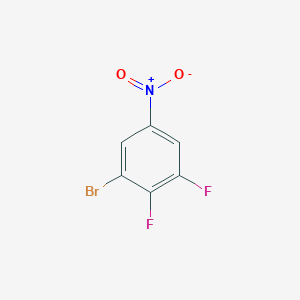




![5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1519320.png)
